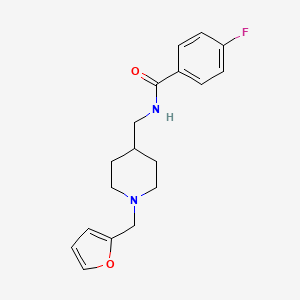

4-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c19-16-5-3-15(4-6-16)18(22)20-12-14-7-9-21(10-8-14)13-17-2-1-11-23-17/h1-6,11,14H,7-10,12-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJUNJGEXYNWCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)F)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl piperidine intermediate. This intermediate can be synthesized through a nucleophilic substitution reaction between furan-2-carbaldehyde and piperidine. The resulting intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a suitable base, such as triethylamine, to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: : The fluorine atom can be oxidized to form a fluorine-containing derivative.

Reduction: : The benzamide group can be reduced to form an amine derivative.

Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: : Nucleophiles such as alkyl halides and amines are used, with reaction conditions typically involving polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Major Products Formed

Oxidation: : Fluorinated derivatives, such as this compound oxide.

Reduction: : Amine derivatives, such as this compound amine.

Substitution: : Substituted piperidines, such as this compound alkyl or amine derivatives.

Scientific Research Applications

Structural Representation

The compound features a fluorine atom, a furan ring, and a piperidine moiety, which are critical for its pharmacological properties.

Anticancer Activity

Research indicates that 4-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide exhibits significant anticancer properties. Studies have shown that it can inhibit cell growth in various cancer cell lines through mechanisms such as:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.

- Synergistic Effects : When used in combination with other chemotherapeutic agents, it has demonstrated enhanced efficacy against resistant cancer cell lines.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Preliminary studies indicate:

- Broad Spectrum Activity : It has been effective against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The compound appears to interfere with bacterial folate synthesis pathways, similar to other sulfonamide derivatives.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on pancreatic cancer cells. The findings revealed:

- Reduction in c-Myc Levels : The compound significantly decreased c-Myc mRNA and protein levels, which are often overexpressed in cancers.

- Induction of Apoptosis : Treated cells exhibited increased markers of apoptosis, suggesting a potential role in cancer therapy .

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. Results included:

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 µg/mL to 150 µg/mL, indicating effective inhibition of bacterial growth.

- Binding Affinity : The compound demonstrated a strong binding affinity to dihydropteroate synthase, crucial for bacterial survival .

Summary of Findings

| Application | Mechanism | Key Findings |

|---|---|---|

| Anticancer | Inhibition of DNA synthesis | Reduced c-Myc levels; induced apoptosis |

| Antimicrobial | Interference with folate synthesis | Effective against S. aureus and E. coli |

Mechanism of Action

The mechanism by which 4-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The fluorine atom can enhance the compound's binding affinity and selectivity, leading to more effective therapeutic outcomes.

Comparison with Similar Compounds

Structural Analogues and Conformational Analysis

Key Compounds :

4-Chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide (): Substituents: Chlorine replaces fluorine on the benzamide. Conformation: Piperidine adopts a chair conformation, similar to the fluoro analog. Crystallography: Not reported, but chloro analogs (e.g., ) show dihedral angles of 53.9°–84.6° between aromatic rings .

4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}-benzamide ():

- Substituents : Methyl groups on both benzamide and piperidine-linked benzoyl.

- Conformation : Piperidine adopts a half-chair conformation (q3 = 0.5563 Å), contrasting with the chair conformation in chloro/fluoro analogs .

- Dihedral Angles : 89.1° between aromatic rings, larger than fluoro analogs due to steric effects .

2-Fluoro-N-{[4-(hydroxymethyl)piperidin-4-yl]methyl}benzamide ():

- Substituents : Fluorine at the ortho position and a hydroxymethyl group on piperidine.

- Activity : Inhibits neuronal T-type Ca<sup>2+</sup> channels (55% yield), suggesting fluorine’s role in bioactivity .

4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide (): Substituents: Piperazine ring with a 2-methoxyphenyl group.

Pharmacological and Physicochemical Properties

Table 1: Substituent Effects on Activity and Solubility

<sup>*</sup>Estimated using fragment-based methods.

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to chlorine’s higher lipophilicity .

- Furan vs. Phenyl : The furan moiety () may improve solubility due to oxygen’s polarity but reduce binding affinity compared to phenyl groups in glycine transport inhibitors () .

Crystallographic Data and Hydrogen Bonding

Table 3: Crystal Packing and Hydrogen Bonds

- Furan Impact : The furan’s oxygen may participate in C–H⋯O interactions, altering crystal packing compared to purely aromatic substituents .

Q & A

Q. What are the recommended synthetic routes and characterization methods for 4-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Preparation of the piperidine-furan intermediate via alkylation of piperidin-4-ylmethanol with furan-2-ylmethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Step 2 : Coupling the intermediate with 4-fluorobenzoyl chloride using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in dichloromethane .

- Characterization : Confirm structure and purity via -NMR (peaks at δ 7.8–7.6 ppm for benzamide protons), -NMR (C=O at ~167 ppm), and HPLC (>98% purity) .

Q. How can researchers ensure analytical reproducibility for this compound?

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to monitor purity and stability .

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 357.18 (calculated for C₁₉H₂₂FN₂O₂) .

- Thermal Analysis : Differential scanning calorimetry (DSC) can detect polymorphic transitions, critical for formulation studies .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s biological targets?

- Molecular Docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) using the furan-piperidine moiety as a pharmacophore for hydrophobic interactions .

- Cellular Assays : Measure inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophages to assess immunomodulatory potential .

- Proteomics : Use pull-down assays with biotinylated analogs to identify binding partners in lysates .

Q. How can reaction conditions be optimized to minimize side products during synthesis?

- Solvent Optimization : Replace dichloromethane with THF to reduce carbocation formation in alkylation steps .

- Temperature Control : Maintain 0–5°C during benzamide coupling to prevent racemization .

- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination if modifying the piperidine ring .

Q. What structural modifications enhance the compound’s metabolic stability?

- SAR Insights :

- Replace the furan ring with thiophene to reduce oxidative metabolism (CYP3A4 susceptibility) .

- Introduce electron-withdrawing groups (e.g., CF₃) on the benzamide to improve plasma half-life .

- In Vitro Assays : Incubate with liver microsomes and quantify parent compound via LC-MS to assess stability .

Q. How can contradictory bioactivity data across studies be reconciled?

- Source Analysis : Compare assay conditions (e.g., cell lines, serum concentration). For example, antiproliferative effects may vary between HeLa (IC₅₀ = 10 µM) and MCF-7 (IC₅₀ = 25 µM) due to differential receptor expression .

- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Q. What methodologies address solubility challenges in in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.